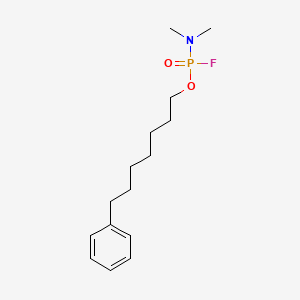
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester is an organophosphorus compound characterized by the presence of a phosphonofluoridic acid moiety esterified with a 7-phenylheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester typically involves the esterification of phosphonofluoridic acid with 7-phenylheptanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include dimethyl phosphonofluoridate and 7-phenylheptanol, with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphonofluoridic acid and 7-phenylheptanol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphorus atom under mild conditions.
Major Products
Hydrolysis: Phosphonofluoridic acid and 7-phenylheptanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and other phosphorus-metabolizing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester involves its interaction with molecular targets such as enzymes The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure
Comparison with Similar Compounds
Phosphonofluoridic acid, dimethyl-, 7-phenylheptyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Similar in structure but with a cycloheptyl group instead of a 7-phenylheptyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: Contains a cyclopentyl group and a different alkyl substituent on the phosphorus atom.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
85473-39-8 |
|---|---|
Molecular Formula |
C15H25FNO2P |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[fluoro(7-phenylheptoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C15H25FNO2P/c1-17(2)20(16,18)19-14-10-5-3-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,3-5,7,10-11,14H2,1-2H3 |
InChI Key |
FLNCBVRXUZLPTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCCCCCCCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















